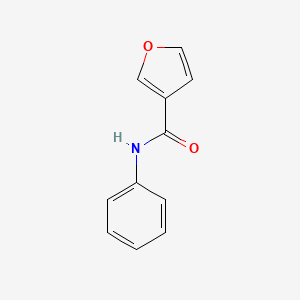

N-Phenylfuran-3-carboxamide

描述

Structure

3D Structure

属性

CAS 编号 |

52109-86-1 |

|---|---|

分子式 |

C11H9NO2 |

分子量 |

187.19 g/mol |

IUPAC 名称 |

N-phenylfuran-3-carboxamide |

InChI |

InChI=1S/C11H9NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h1-8H,(H,12,13) |

InChI 键 |

GSNFYOQDXZLILZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=COC=C2 |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)C2=COC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of N Phenylfuran 3 Carboxamide

Established Synthetic Routes to N-Phenylfuran-3-carboxamide Core Structures

The traditional synthesis of N-phenylfuran-3-carboxamides often involves multistep sequences that first establish the furan-3-carboxamide (B1318973) core, followed by the introduction of the N-phenyl group.

The formation of the furan-3-carboxamide core can be achieved through various multistep pathways. A common strategy begins with the synthesis of a furan-3-carboxylic acid derivative, which is then converted to the corresponding amide. One classical approach involves the Paal-Knorr furan (B31954) synthesis, where a 1,4-dicarbonyl compound is cyclized under acidic conditions to form the furan ring. Subsequent functional group manipulations can then introduce the carboxylic acid moiety at the 3-position.

Another versatile method involves the reaction of α-haloketones with β-ketoesters, which can lead to highly substituted furan-3-carboxylates. These esters can then be hydrolyzed to the corresponding carboxylic acids. The resulting furan-3-carboxylic acid serves as a key intermediate for the subsequent amidation step.

The crucial step in the synthesis of this compound is the formation of the amide bond between the furan-3-carboxylic acid and aniline (B41778). This transformation is typically achieved using a variety of coupling reagents.

Standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are frequently employed to facilitate this reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by aniline.

Alternatively, the furan-3-carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting furan-3-carbonyl chloride readily reacts with aniline, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction.

A selection of common coupling agents and their reaction conditions are summarized in the table below.

| Coupling Agent/Method | Activating Agent (if applicable) | Base (if applicable) | Typical Solvent |

| DCC | NHS or HOBt | - | Dichloromethane (DCM), Dimethylformamide (DMF) |

| EDC | NHS or HOBt | - | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Thionyl Chloride | - | Pyridine, Triethylamine | Toluene, Dichloromethane (DCM) |

| Oxalyl Chloride | Catalytic DMF | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) |

Condensation reactions provide an alternative route to the furan-3-carboxamide scaffold. One notable method is the Fiesselmann furan synthesis, which involves the condensation of β-ketoesters with α-chloroaldehydes or α-chloroketones in the presence of a base. By carefully selecting the starting materials, a furan-3-carboxylate can be constructed, which can then be converted to the desired N-phenyl amide.

Intramolecular cyclization reactions have also been explored. For instance, appropriately substituted acyclic precursors can be designed to undergo cyclization to form the furan ring with the carboxamide side chain already in place or in a precursor form.

Catalytic Approaches in this compound Synthesis

Modern synthetic organic chemistry has seen a significant shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from these advancements, particularly through the use of transition metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of the C-N bond in this compound. This approach typically involves the reaction of a furan-3-carboxamide bearing a leaving group (e.g., a halide or triflate) at the N-position of a precursor with aniline, or more commonly, the coupling of a 3-halofuran with an aniline derivative in the presence of a palladium catalyst and a suitable ligand.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the furan-halide bond, followed by coordination of the aniline and subsequent reductive elimination to form the this compound and regenerate the active palladium(0) species. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Catalyst Precursor | Ligand | Base | Typical Solvent |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene, Dioxane |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene |

While the primary focus is on furan-3-carboxamides, it is noteworthy that catalytic methods have also been developed for the synthesis of isomeric furan-4-carboxamide derivatives. A silver(I)-catalyzed oxidative cyclization of β-alkynyl-β-keto amides has been reported to yield substituted furan-4-carboxamides. In this process, the silver(I) salt promotes the intramolecular cyclization of the alkyne onto the ketone, followed by an oxidative step to form the aromatic furan ring. Although this method yields the 4-substituted regioisomer, it highlights the potential of catalytic cyclization strategies in the synthesis of diverse furan carboxamide structures.

Zinc Triflate-Mediated Acylation Reactions

Zinc triflate (Zn(OTf)₂) has emerged as an effective and mild Lewis acid catalyst for various organic transformations, including acylation reactions for the formation of amide bonds. dergipark.org.trnih.gov While direct literature on the zinc triflate-mediated synthesis of this compound is specific, extensive research on the analogous N-phenylfuran-2-carboxamide provides a strong model for this reaction. dergipark.org.tr The synthesis is typically achieved through the acylation of aniline derivatives with a suitable acylating agent, such as furan-2-carbonyl chloride, in the presence of catalytic amounts of zinc triflate. dergipark.org.trresearchgate.net

This method presents a valuable alternative to traditional Friedel-Crafts acylation, which often requires stoichiometric amounts of strong Lewis acids like aluminum chloride, leading to significant waste. nih.gov The use of zinc triflate is advantageous due to its high tolerance to water, ease of handling, and recyclability, aligning with greener chemistry principles. nih.gov The reaction proceeds under mild conditions, often at room temperature, and provides good to excellent yields of the desired amide products. dergipark.org.tr

The catalytic cycle is believed to involve the activation of the acylating agent by the zinc triflate, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. nih.gov Studies on the synthesis of N-phenylfuran-2-carboxamide derivatives have shown that this method is compatible with a range of aniline derivatives bearing both electron-donating and electron-withdrawing groups. dergipark.org.tr

Table 1: Synthesis of N-Aryl-furan-2-carboxamide Derivatives via Zinc Triflate-Catalyzed Acylation dergipark.org.tr

| Aniline Derivative | Product | Yield (%) |

| Aniline | N-phenylfuran-2-carboxamide | 88 |

| p-Toluidine | N-(p-tolyl)furan-2-carboxamide | 85 |

| p-Anisidine | N-(4-methoxyphenyl)furan-2-carboxamide | 86 |

| p-Chloroaniline | N-(4-chlorophenyl)furan-2-carboxamide | 84 |

| p-Cyanoaniline | N-(4-cyanophenyl)furan-2-carboxamide | 75 |

| m-(Trifluoromethyl)aniline | N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide | 67 |

This table is based on the synthesis of furan-2-carboxamide analogues, serving as a model for the reactivity expected for furan-3-carboxamide synthesis under similar conditions.

Stereoselective Synthesis and Diastereomeric Control in this compound Derivatives

Achieving stereochemical control is a paramount objective in modern organic synthesis, particularly for the creation of complex molecules with specific biological activities. For derivatives of this compound, controlling the stereochemistry, especially when new chiral centers are introduced, is crucial. This can be accomplished through various strategies, including the use of chiral substrates, auxiliaries, or catalysts.

While direct examples of stereoselective synthesis for this compound are not extensively documented, related studies on furan-containing systems illustrate the applicable principles. For instance, the synthesis of optically active 3-amino-tetrahydrofuran-3-carboxylic acid amides highlights methods to obtain products with high optical purity (enantiomeric excess >96%). google.com Such processes often involve the resolution of racemic mixtures or, more efficiently, asymmetric synthesis pathways.

One common approach involves the reaction of a prochiral substrate with a chiral reagent or catalyst. Another strategy is the diastereoselective functionalization of a substrate that already contains a chiral center. For example, in the synthesis of complex polycyclic systems derived from furan precursors, the stereochemical outcome of cycloaddition reactions can be dictated by existing stereocenters within the molecule. nih.gov The reduction of a ketone precursor to an alcohol, for instance, can proceed with high diastereoselectivity, influenced by chelation control from an adjacent alkoxy group. nih.gov Similarly, palladium-catalyzed alkylation of furan carboxamide derivatives has been shown to produce diastereomers, with the major product's stereochemistry confirmable through techniques like X-ray crystallography. researchgate.net

Table 2: Examples of Diastereoselective Reactions in Furan-based Systems

| Starting Material | Reaction Type | Key Reagents | Diastereomeric Ratio (dr) | Reference |

| α-Alkoxy Ketone (Furan derivative) | Reduction | Sodium borohydride | 7:1 to 9:1 | nih.gov |

| Acetoxy Dihydropyranone | [5 + 2] Cycloaddition | N-methylpyrrolidine | 10:1 | nih.gov |

| Enantiopure Carboxamide | C(sp³)-H Arylation | Pd(II) catalyst, Iodoarenes | Major (anti) diastereomer | researchgate.net |

This table illustrates general principles of achieving diastereomeric control in systems related to furan carboxamides.

Green Chemistry Principles in this compound Synthesis

The synthesis of amides is a fundamental transformation in organic chemistry, but traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk The application of green chemistry principles to the synthesis of this compound focuses on improving atom economy, reducing waste, and using environmentally benign reagents and conditions. nih.gov

Several innovative and sustainable methods for amide bond formation have been developed that are applicable to this synthesis:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid (furan-3-carboxylic acid) and an amine (aniline). While challenging due to the need to remove water, various catalysts, including those based on boric acid, titanium, or zirconium, have been developed to facilitate this transformation under milder conditions than direct thermal condensation. ucl.ac.uk

Water as a Green Solvent: A particularly sustainable approach involves the direct amidation of esters in water, avoiding the use of organic solvents. researchgate.netresearchgate.net This method can be metal-free, additive-free, and base-free, offering a simple and efficient pathway to amides with water as the only byproduct. researchgate.net For example, the reaction of phenyl furan-2-carboxylate (B1237412) with aniline in water has been shown to produce the corresponding amide. researchgate.net

Photochemical Methods: Visible light-promoted synthesis represents another green strategy. chinesechemsoc.org These reactions can proceed without external photoredox catalysts or additives, using light as a clean energy source. One such method involves the in-situ formation of a nitrone intermediate which then rearranges to form the amide bond, generating only nitrogen gas as a byproduct. chinesechemsoc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for amide synthesis. rsc.org The reaction of furoyl chloride with anilines in the presence of a base can be completed in minutes under microwave conditions, compared to hours using conventional heating, while also simplifying purification. rsc.org

Structural Characterization and Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of N-Phenylfuran-3-carboxamide in solution. By analyzing the spectra of different nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring, the phenyl ring, and the amide N-H group. Based on data from structurally similar furan-3-carboxamides and N-phenyl amides, the anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be as follows mmu.ac.uknih.gov:

Amide Proton (N-H): A broad singlet is expected to appear in the downfield region, typically around δ 10.0-10.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and its participation in potential hydrogen bonding.

Furan Ring Protons: The three protons on the furan ring will appear as distinct signals. The proton at the C2 position (H-2) is anticipated to be the most downfield of the furan protons, likely appearing as a singlet or a narrow triplet around δ 8.3-8.5 ppm. The proton at the C5 position (H-5) would likely resonate around δ 7.7-7.8 ppm, and the proton at the C4 position (H-4) is expected around δ 6.8-7.0 ppm mmu.ac.uk.

Phenyl Ring Protons: The protons of the N-phenyl group will exhibit characteristic signals in the aromatic region (δ 7.0-7.8 ppm). The two ortho-protons (H-2'/H-6') are expected to appear as a doublet around δ 7.6-7.8 ppm. The two meta-protons (H-3'/H-5') would likely resonate as a triplet around δ 7.3-7.4 ppm, while the para-proton (H-4') would appear as a triplet around δ 7.0-7.2 ppm nih.gov.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 10.0 - 10.5 | broad singlet |

| Furan H-2 | 8.3 - 8.5 | singlet / narrow triplet |

| Furan H-5 | 7.7 - 7.8 | triplet |

| Furan H-4 | 6.8 - 7.0 | doublet of doublets |

| Phenyl H-2', H-6' (ortho) | 7.6 - 7.8 | doublet |

| Phenyl H-3', H-5' (meta) | 7.3 - 7.4 | triplet |

| Phenyl H-4' (para) | 7.0 - 7.2 | triplet |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts are influenced by the electronic environment of each carbon.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 160-165 ppm nih.gov.

Furan Ring Carbons: The oxygenated carbons of the furan ring (C2 and C5) will resonate at lower fields than the other two. C2 and C5 are expected around δ 143-148 ppm. The C3 carbon, attached to the carboxamide group, is predicted around δ 118-122 ppm, while the C4 carbon would likely appear at the highest field for the furan ring, around δ 110-115 ppm.

Phenyl Ring Carbons: The ipso-carbon (C-1') attached to the nitrogen atom is expected around δ 138-140 ppm. The ortho- (C-2'/C-6') and meta- (C-3'/C-5') carbons are predicted to appear around δ 120-125 ppm and δ 129 ppm, respectively. The para-carbon (C-4') signal is anticipated around δ 124-126 ppm nih.gov.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 165 |

| Furan C2 | 145 - 148 |

| Furan C5 | 142 - 145 |

| Furan C3 | 118 - 122 |

| Furan C4 | 110 - 115 |

| Phenyl C1' (ipso) | 138 - 140 |

| Phenyl C2', C6' (ortho) | 120 - 125 |

| Phenyl C3', C5' (meta) | ~ 129 |

| Phenyl C4' (para) | 124 - 126 |

Note: Predicted values are based on data from analogous compounds and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The characterization of furan carboxamide derivatives typically involves IR spectroscopy. ontosight.aiarabjchem.org The IR spectrum of this compound is expected to display several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3300 - 3350 |

| C-H Stretch (Aromatic) | Furan & Phenyl Rings | 3050 - 3150 |

| C=O Stretch (Amide I) | Amide | 1660 - 1680 |

| N-H Bend (Amide II) | Amide | 1520 - 1550 |

| C=C Stretch | Furan & Phenyl Rings | 1450 - 1600 |

| C-O-C Stretch | Furan Ring | 1050 - 1250 |

The prominent N-H stretching vibration appears as a sharp peak, while the strong absorption from the C=O stretch (Amide I band) is one of the most diagnostic peaks in the spectrum. The Amide II band, arising from a combination of N-H bending and C-N stretching, further confirms the presence of the amide linkage. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula. The use of HRMS is standard in the characterization of novel furan derivatives. mdpi.comarabjchem.org

For this compound, the molecular formula is C₁₁H₉NO₂. The calculated exact mass (monoisotopic mass) for the neutral molecule is 187.06333 Da. In a typical ESI-TOF (Electrospray Ionization - Time of Flight) experiment, the compound would be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

Calculated m/z for [C₁₁H₉NO₂ + H]⁺: 188.07061

Calculated m/z for [C₁₁H₉NO₂ + Na]⁺: 210.05255

Observing a peak in the HRMS spectrum that matches one of these calculated values to within a few parts per million (ppm) provides definitive evidence for the molecular formula C₁₁H₉NO₂.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Bond Geometries

The conformation of this compound derivatives is largely dictated by the spatial relationship between the furan and phenyl rings. Studies on related structures have provided detailed geometric parameters.

For instance, the crystal structure of (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide reveals significant twisting between its aromatic rings. iucr.orgnih.gov The furan ring is twisted by 46.3 (1)° relative to the phenylene ring that bears the amido group. iucr.orgnih.gov Within the stilbene (B7821643) portion of the molecule, the two phenylene rings are twisted by 59.2 (1)°, and the two rings of the biphenyl (B1667301) group are twisted by 35.5 (1)°. iucr.orgnih.gov

Crystallographic data for these derivatives provide a quantitative look at their structures.

Table 1: Crystal Data for N-Phenylfuran-carboxamide Derivatives

| Parameter | (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide iucr.orgnih.gov | N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide iucr.org |

|---|---|---|

| Molecular Formula | C₂₅H₁₉NO₂ | C₂₆H₂₀N₂O₃ |

| Molecular Weight | 365.41 | 408.44 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 2₁/c | P 2₁/c |

| a (Å) | 10.9271 (2) | 10.7691 (7) |

| b (Å) | 19.7960 (4) | 21.746 (1) |

| c (Å) | 8.7969 (1) | 8.8666 (6) |

| **β (°) ** | 92.374 (1) | 101.934 (2) |

| **Volume (ų) ** | 1901.25 (6) | 2031.6 (2) |

| Temperature (K) | 100 (2) | 173 |

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

In the solid state, this compound derivatives are organized into larger assemblies through various intermolecular forces, with hydrogen bonding playing a pivotal role. These interactions dictate the crystal packing and influence the material's properties.

In the crystal structure of (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide , molecules are linked by N—H⋯O hydrogen bonds involving the amide group. iucr.orgnih.gov This specific interaction (N1—H1⋯O2) results in the formation of a zigzag chain that propagates along the c-axis of the crystal. iucr.orgnih.gov

For N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide , the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds that link the molecules into double layers. iucr.org Two distinct hydrogen bonds, N17—H17···O16 and N24—H24···O26, are observed. iucr.org

The geometry of these hydrogen bonds is detailed in the following table.

Table 2: Hydrogen-Bond Geometry for N-Phenylfuran-carboxamide Derivatives (Å, °)

| Compound | D—H⋯A | D-H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|---|

| (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide iucr.org | N1—H1⋯O2 | 0.88 | 2.05 | 2.903 (1) | 163 |

| N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide iucr.org | N17—H17···O16 | 0.87 | 2.14 | 2.900 (2) | 146 |

| N24—H24⋯O26 | 0.91 | 2.00 | 2.839 (2) | 153 |

D = donor atom; H = hydrogen; A = acceptor atom

Absolute Configuration Assignment in Chiral this compound Derivatives

Determining the absolute configuration of chiral molecules is a critical aspect of structural characterization, especially when biological activity is considered. scielo.br For chiral derivatives of this compound, a variety of sophisticated methods can be employed to unambiguously assign the stereochemistry at chiral centers. scielo.br

Commonly used techniques include single-crystal X-ray crystallography, which can provide a definitive three-dimensional structure of a single enantiomer. usm.edu Chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are also powerful tools. scielo.br These techniques measure the differential absorption of left and right circularly polarized light. By comparing experimental spectra with those predicted by quantum chemical calculations, the absolute configuration can be determined. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is another established method. usm.edumdpi.com By converting a chiral molecule into a pair of diastereomers with a chiral reagent, the resulting differences in the NMR spectra can be analyzed to deduce the absolute stereochemistry. usm.edu For instance, the absolute configuration of a phenyl-substituted chiral dihydrofuroangelicin was successfully determined using the non-empirical exciton (B1674681) chirality method, which analyzes the circular dichroism spectrum. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide |

| N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide |

| 5-(1H-indazol-3-yl)-N-phenylfuran-3-carboxamide |

| N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide |

| 2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-2-aminium |

| 4-methyl-8-(2-E-phenylethenyl)-8,9-dihydro-2H-furo[2,3-h]-1-benzopyran-2-one |

Computational and Theoretical Investigations of N Phenylfuran 3 Carboxamide

Molecular Dynamics Simulations for Dynamic Behavior

Exploration of Induced Fit and Conformational Changes:There is no available research that uses molecular dynamics simulations to explore how N-Phenylfuran-3-carboxamide might induce conformational changes in a target protein upon binding.

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "."

The specific, detailed research findings required to populate the outlined sections (4.3 Quantum Chemical Calculations and 4.4 Quantitative Structure-Activity Relationship Modeling) for the exact compound This compound are not available in the public domain.

The search for dedicated studies involving Density Functional Theory (DFT) to determine its electronic structure, reactivity, and predicted spectroscopic properties, or QSAR models correlating its physicochemical parameters with biological activity, did not yield any relevant results. While computational studies exist for related furan (B31954) derivatives and other N-phenyl amides, the user's strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the use of analogous data.

Generating an article under these circumstances would lead to scientifically inaccurate information and would not meet the requirements for detailed, data-driven content as specified in the instructions.

Biological Activities and Mechanistic Studies of N Phenylfuran 3 Carboxamide

Antimicrobial Research Focus

The furan (B31954) nucleus is a key structural component in many compounds exhibiting antimicrobial properties. Derivatives of furan-3-carboxamide (B1318973) have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, including bacteria, fungi, and algae.

Derivatives of furan carboxamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit the growth of various bacterial strains, with some exhibiting potency comparable to established antibiotics.

For instance, a series of substituted phenylfuranylnicotinamidines, which are structurally related to furan-carboxamides, were evaluated for their antimicrobial effects. The minimum inhibitory concentration (MIC) values for these derivatives against several bacterial strains were found to be in the range of 10–20 μM. nih.govresearchgate.net Specifically, two compounds from this series displayed excellent MIC values of 10 μM against the Gram-positive bacterium Staphylococcus aureus, an activity level similar to the reference antibiotic ampicillin. nih.govresearchgate.net

Further research on carbamothioyl-furan-2-carboxamide derivatives showed significant inhibition against various bacterial strains. nih.gov The antibacterial efficacy of furan derivatives is often linked to their structural features, which can facilitate penetration through the bacterial cell wall. nih.gov One study highlighted a novel furan derivative that showed significant action against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. ijabbr.com Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. mdpi.com

The antibacterial potential of furan carboxamides also extends to drug-resistant strains. Certain pyrazole (B372694) derivatives with N-(trifluoromethyl)phenyl substituents have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Phenylfuranylnicotinamidines | Staphylococcus aureus (Gram-positive) | 10 μM | nih.govresearchgate.net |

| Substituted Phenylfuranylnicotinamidines | Escherichia coli (Gram-negative) | 10-20 μM | nih.govresearchgate.net |

| Substituted Phenylfuranylnicotinamidines | Pseudomonas aeruginosa (Gram-negative) | 10-20 μM | nih.govresearchgate.net |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus (Gram-positive) | 128 µg/mL | mdpi.com |

In addition to their antibacterial properties, furan-3-carboxamide derivatives have been investigated for their effectiveness against fungal and algal species. A new series of furan-3-carboxamides was assessed for in vitro antimicrobial activity against a panel of microorganisms that included yeast and filamentous fungi. nih.gov The results indicated that some of these compounds exhibited significant antifungal activity. nih.gov

One study focused on novel furan-1,3,4-oxadiazole carboxamide derivatives, which were tested against seven representative crop pathogenic fungi. ccspublishing.org.cn Two compounds, in particular, showed prominent antifungal activities against Sclerotinia sclerotiorum, with inhibition rates of 99.3% and 95.1%, respectively, which were comparable to the commercial fungicide boscalid (B143098). ccspublishing.org.cn One of these compounds also demonstrated strong inhibitory activity against Alternaria solani (90.6%), Rhizoctonia solani (80.1%), and Botrytis cinerea (86.4%). ccspublishing.org.cn

Similarly, another study on thiophene (B33073)/furan-1,3,4-oxadiazole carboxamide derivatives found that a majority of the synthesized compounds demonstrated fair to potent antifungal activity against seven phytopathogenic fungi. nih.govacs.org Certain compounds showed remarkable activity against Sclerotinia sclerotiorum, with EC₅₀ values ranging from 0.1 to 1.1 mg/L, surpassing the efficacy of boscalid in some cases. nih.govacs.org

Research has also extended to antialgal activity. The effects of furo[3,2-b]pyrrole-derived hydrazones were investigated on the inhibition of photosynthetic electron transport in spinach chloroplasts and on the chlorophyll (B73375) content in antialgal suspensions of Chlorella vulgaris. researchgate.net

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | 99.3% inhibition | ccspublishing.org.cn |

| Furan-1,3,4-oxadiazole carboxamides | Alternaria solani | 90.6% inhibition | ccspublishing.org.cn |

| Furan-1,3,4-oxadiazole carboxamides | Rhizoctonia solani | 80.1% inhibition | ccspublishing.org.cn |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | EC₅₀ = 0.140 ± 0.034 mg/L | nih.govacs.org |

Understanding the mechanism of action is crucial for the development of new antimicrobial agents. For furan carboxamide derivatives, several mechanisms have been proposed and investigated.

A primary mechanism identified in antifungal furan carboxamides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a critical component of the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an ideal target for fungicides. nih.gov Studies on novel thiophene/furan-1,3,4-oxadiazole carboxamides confirmed that their antifungal activity is linked to their potent inhibition of SDH. nih.govacs.org

In the context of antibacterial action, one proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov The lipophilic nature of some furan derivatives may allow them to perturb the membrane integrity of bacteria, leading to cell death. nih.govnih.gov Another identified target is the bacterial cell division protein FtsZ. Inhibition of FtsZ polymerization and its GTPase activity disrupts the process of bacterial cell division, ultimately causing bactericidal effects. nih.gov Additionally, some thiourea (B124793) derivatives containing a furan moiety are thought to inhibit bacterial growth by acting as inhibitors of the bacterial actin homolog MreB. nih.gov For certain furan-2-carboxamides, antibiofilm activity against Pseudomonas aeruginosa has been linked to the inhibition of the LasR protein, a key component of the quorum sensing system that regulates biofilm formation. nih.gov

Anticancer and Antiproliferative Investigations

The furan scaffold is present in various compounds with recognized antitumor properties. ccspublishing.org.cn This has prompted significant research into furan-3-carboxamide derivatives as potential anticancer agents.

Numerous studies have evaluated the cytotoxic effects of furan carboxamide derivatives against a range of human cancer cell lines. A series of carbamothioyl-furan-2-carboxamide derivatives were assessed for their anticancer potential against HepG2 (liver), Huh-7 (liver), and MCF-7 (breast) cancer cell lines. nih.govmdpi.com The results showed that all tested compounds exhibited significant anticancer activity, with one p-tolyl derivative demonstrating the highest activity against hepatocellular carcinoma, reducing cell viability to 33.29% at a concentration of 20 μg/mL. nih.gov

In a broader screening, selected substituted phenylfuranylnicotinamidine derivatives were evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines representing nine different types of cancer, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.govresearchgate.net These compounds were initially tested at a single high dose, and those showing promising activity were advanced to a five-dose screening assay to determine their GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) values. nih.govresearchgate.net

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma (unspecified) | Cell Viability | 33.29% at 20 μg/mL | nih.gov |

| Substituted Phenylfuranylnicotinamidines | NCI-60 Panel Average | GI₅₀ | 0.83 μM (for most active compound) | nih.govresearchgate.net |

| Substituted Phenylfuranylnicotinamidines | NCI-60 Panel Average | TGI | 2.51 μM (for most active compound) | nih.govresearchgate.net |

| Substituted Phenylfuranylnicotinamidines | NCI-60 Panel Average | LC₅₀ | 100 μM (for most active compound) | nih.govresearchgate.net |

Preliminary investigations into the molecular mechanisms underlying the anticancer activity of furan carboxamide derivatives have pointed towards several potential pathways. Structure-activity relationship studies of substituted phenylfuranylnicotinamidines have shown that the nature and position of substituents on the terminal phenyl ring can modulate the activity from cytostatic (inhibiting growth) to cytotoxic (killing cells). nih.govresearchgate.net

Elucidation of Molecular Mechanisms of Antitumor Action

Cell Cycle Regulation and Apoptosis Induction Pathways

Certain N-phenyl nicotinamides, which share structural similarities with furan-based carboxamides, have been identified as potent inducers of apoptosis. nih.gov Studies have shown that these compounds can arrest cancer cells in the G2/M phase of the cell cycle, a critical checkpoint for cell division. nih.gov This cell cycle arrest is followed by the induction of apoptosis, or programmed cell death. For example, in T47D breast cancer cells, treatment with compounds like 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide led to a halt in cell division at the G2/M phase and subsequent apoptosis. nih.gov The pro-apoptotic activity is often confirmed by measuring the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov

| Compound Class | Cell Line | Effect |

| N-phenyl nicotinamides | T47D Breast Cancer | G2/M Phase Arrest, Apoptosis Induction |

| N-phenyl nicotinamides | MES-SA/DX5 (paclitaxel-resistant) | Growth Inhibition |

Kinase Inhibition (e.g., Cdc7 kinase, p38α MAP kinase)

Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase essential for initiating DNA replication and is often overexpressed in cancer cells, making it a therapeutic target. nih.gov While various small molecule inhibitors have been developed to target Cdc7, including pyrrolopyridinones and 5-heteroaryl-3-carboxamido-2-aryl pyrroles, specific data directly linking N-Phenylfuran-3-carboxamide to Cdc7 inhibition is not yet prominent in the reviewed literature. nih.gov The research on Cdc7 inhibitors is ongoing, with a focus on developing selective, allosteric modulators to overcome the limitations of current ATP-competitive inhibitors. nih.gov

The p38 MAP kinase pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation, and its inhibition is a strategy for treating inflammatory diseases and cancer. At present, direct inhibitory activity of this compound on p38α MAP kinase has not been detailed in the available research.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt, Wnt/β-catenin)

The PI3K/Akt and Wnt/β-catenin signaling pathways are fundamental to cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.govnih.gov These pathways often exhibit crosstalk, contributing to cancer progression. nih.gov For instance, both pathways can be abnormally activated in gastric and colorectal cancers, promoting epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion. nih.govnih.gov While compounds like resveratrol (B1683913) have been shown to inhibit these pathways, specific studies detailing the modulation of the PI3K/Akt or Wnt/β-catenin cascades by this compound are not extensively covered in the current body of research. researchgate.net

Chemopreventive Potential and Cytoprotective Effects

A synthesized stilbene (B7821643) derivative, (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231), has demonstrated significant chemopreventive and cytoprotective properties. nih.govnih.gov In studies using normal human colon fibroblast cells (CCD-18Co), pretreatment with BK3C231 offered protection against damage induced by the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO). nih.govnih.govbiorxiv.org

The protective mechanisms of BK3C231 include:

Inhibition of Cytotoxicity : BK3C231 was able to inhibit the cell death caused by 4NQO. nih.govnih.gov

Reduction of DNA Damage : The compound reduced the number of DNA strand breaks and the formation of micronuclei. nih.govnih.gov

Mitochondrial Protection : It helped in maintaining the mitochondrial membrane potential (ΔΨm) and preserving cardiolipin (B10847521) levels. nih.govnih.gov

Alleviation of Nitrosative Stress : The compound was found to decrease levels of nitric oxide (NO) and increase levels of glutathione (B108866) (GSH), thereby combating nitrosative stress, which was identified as a key factor in the 4NQO-induced damage. nih.govnih.gov

Furthermore, the chemopreventive activity of BK3C231 is linked to its ability to upregulate the detoxifying enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov

| Compound | Model System | Carcinogen | Protective Effects |

| (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231) | CCD-18Co human colon fibroblasts | 4-nitroquinoline 1-oxide (4NQO) | Reduces DNA damage, protects mitochondria, decreases nitrosative stress. nih.govnih.gov |

Enzyme Inhibition and Receptor Modulation Studies (General)

The structural motif of this compound lends itself to interactions with various enzymes, making it a scaffold of interest for inhibitor design.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they help to mitigate the decline in cognitive function by increasing the levels of the neurotransmitter acetylcholine. nih.govnih.gov While various heterocyclic compounds, including phthalimide (B116566) and xanthen-9-one derivatives, have been explored for their AChE inhibitory potential, specific research on the direct AChE inhibitory activity of this compound itself is limited in the reviewed sources. nih.govnih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. youtube.com COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov While direct studies on this compound are limited, research on structurally related carboxamide derivatives has shed light on their potential as COX inhibitors.

Certain (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated for their inhibitory effects on ovine COX-1 and COX-2. nih.gov Two compounds, in particular, demonstrated weak inhibition of the COX-1 isozyme but displayed moderate inhibitory effects against the COX-2 isozyme. nih.gov This suggests a degree of selectivity for COX-2, which is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The selectivity of these compounds for COX-2 indicates that the carboxamide scaffold can be a promising starting point for the development of more potent and selective COX-2 inhibitors. nih.govnih.gov

Table 1: COX Inhibitory Activity of Selected Carboxamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| 2a | >5.4 | 0.47 | 11.5 |

| 2n | >7.8 | 1.63 | 4.8 |

Data sourced from in vitro cyclooxygenase inhibition assays. nih.gov

Inhibition of Viral Targets (e.g., SARS-CoV-2 Main Protease, Influenza A Nucleoprotein)

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's replication and is a primary target for antiviral drug development. nih.govnih.govdrugtargetreview.com This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins. nih.govdrugtargetreview.com Inhibition of Mpro effectively halts viral replication. drugtargetreview.com

Several studies have identified that compounds containing a carboxamide moiety can act as potent inhibitors of SARS-CoV-2 Mpro. For instance, N-substituted isatin (B1672199) derivatives with a carboxamide substitution at the C-5 position have shown strong inhibitory activity against this enzyme. nih.gov The structure-activity relationship studies of these compounds revealed that the presence of the carboxamide group is crucial for their inhibitory potential. nih.gov Some of these compounds have demonstrated IC50 values in the nanomolar range, making them some of the most potent SARS-CoV-2 Mpro inhibitors discovered. nih.gov

Influenza A Nucleoprotein

The nucleoprotein (NP) of the influenza A virus is another important target for antiviral therapy. It is a multifunctional protein essential for the viral life cycle, including RNA packaging and transcription. nih.gov A novel influenza A virus nucleoprotein inhibitor, FA-6005, has been identified and characterized. nih.gov This small molecule targets a conserved domain on the NP and has shown broad-spectrum inhibition of various human pandemic and seasonal influenza A and B viruses in vitro. nih.gov Furthermore, FA-6005 has demonstrated protective effects in mice against a lethal challenge with the influenza A virus. nih.govnih.gov

Modulation of Other Enzyme Targets (e.g., Focal Adhesion Kinase 1, Gag-Pol polyprotein)

Focal Adhesion Kinase 1 (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cellular processes such as proliferation, survival, and migration. nih.govnih.gov Overexpression and increased activity of FAK are associated with the progression of various cancers, making it an attractive target for therapeutic intervention. nih.gov FAK is a key component of integrin adhesion complexes, which connect the extracellular matrix to the cell's cytoskeleton. researchgate.net While direct modulation of FAK by this compound has not been extensively studied, the broader class of kinase inhibitors often features structures that could be related. FAK's role in cell signaling is dependent on its kinase activity, and inhibition of this activity can disrupt downstream pathways that promote cell survival and migration. researchgate.net

Gag-Pol polyprotein

The Gag-Pol polyprotein is essential for the replication of retroviruses, including HIV. drugbank.comnih.gov It is translated from the viral RNA and subsequently cleaved by the viral protease into functional proteins, including reverse transcriptase and integrase, which are necessary for the virus to replicate its genetic material and integrate it into the host cell's genome. nih.govnih.gov The proper processing of the Gag-Pol polyprotein is a critical step in the viral life cycle. nih.gov Carboxamide-containing compounds have been investigated as inhibitors of viral proteases, which are responsible for the cleavage of Gag-Pol. By blocking this cleavage, the maturation of the virus is inhibited, leading to the production of non-infectious viral particles.

Additional Biological Activities of this compound Derivatives

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory properties. For example, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activities. nih.gov One derivative, in particular, was found to significantly inhibit the lipopolysaccharide (LPS)-induced expression of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in various cell lines. nih.gov This inhibition was associated with the suppression of the NF-κB pathway, a key signaling pathway in the inflammatory response. nih.gov In vivo studies have further shown that administration of this compound can alleviate symptoms in a mouse model of acute lung injury by reducing pathological changes in lung tissue, decreasing pulmonary edema, and inhibiting macrophage infiltration. nih.gov

Phenyl sulfonamide derivatives, which share some structural similarities, have also been designed and evaluated as modulators of the pulmonary inflammatory response. mdpi.com Certain analogues have shown in vitro anti-TNF-α effects comparable to standard anti-inflammatory agents. mdpi.com

Hypolipidemic Effects and Metabolic Pathway Modulation

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. mdpi.com Several studies have investigated the potential of carboxamide derivatives as hypolipidemic agents. Substituted furan-carboxamide derivatives have been evaluated in Triton WR-1339 induced hyperlipidemic rats. researchgate.net These compounds have shown a significant effect on the entire lipid profile, including lowering plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels, while elevating high-density lipoprotein (HDL) levels. researchgate.net Some of these derivatives were found to be more significant in reducing triglycerides than the standard drug fenofibrate. researchgate.net

Other studies on N-(benzoylphenyl)-carboxamide derivatives have also reported improvements in the lipid profile in hyperlipidemic rats, with significant reductions in hypercholesterolemia and hypertriglyceridemia, and an elevation in HDL levels. scielo.br The mechanism of action for these hypolipidemic effects may involve the modulation of key enzymes and pathways in lipid metabolism. For instance, some 3-amino-2-methyl-1-phenylpropanones, which also possess a carboxamide-like structure, have been shown to lower serum cholesterol and triglyceride levels by reducing the activity of enzymes such as hepatic acetyl CoA synthetase and HMG-CoA reductase. nih.gov

Table 2: Hypolipidemic Effects of Selected Furan-Carboxamide Derivatives in Hyperlipidemic Rats

| Compound | TG Reduction (%) |

|---|---|

| a1 | 97 |

| a3 | 96 |

| a8 | 87 |

Data represents the percentage reduction in plasma triglycerides compared to hyperlipidemic control rats. researchgate.net

Analgesic Activity Investigations

The analgesic potential of various carboxamide derivatives has been a subject of investigation. While specific studies on this compound are not extensively documented, related structures have shown promise. For instance, (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been evaluated for their analgesic effects in vivo. nih.gov Certain compounds in this series exhibited a potent analgesic effect, with an inhibition rate of 100% in some tests, which was greater than or nearly equivalent to that of indomethacin. nih.gov

The mechanism of analgesic action for such compounds could be linked to their anti-inflammatory properties, including the inhibition of COX enzymes. nih.gov Additionally, other carboxamide derivatives have been explored for their ability to modulate nerve action potential conduction, which is a key process in the transmission of pain signals. mdpi.com For example, carbamazepine, a dibenzazepine-5-carboxamide, is known to inhibit voltage-dependent sodium channels and is effective in treating certain types of neuralgia. mdpi.com This suggests that carboxamide-containing compounds may exert their analgesic effects through multiple mechanisms.

Neuroprotective Potential

A comprehensive review of scientific literature and databases reveals a notable absence of studies specifically investigating the neuroprotective potential of this compound. Targeted searches for research on this compound's effects on neurological systems, its potential to mitigate neuronal damage, or its mechanism of action in neurodegenerative models did not yield any specific results.

While the broader class of furan-containing compounds and carboxamide derivatives has been a subject of interest in medicinal chemistry for various biological activities, data focusing explicitly on the neuroprotective properties of this compound is not available in the current body of scientific publications. Consequently, there are no detailed research findings, mechanistic studies, or data to present in the context of its neuroprotective potential.

Further research would be required to determine if this compound exhibits any activity in this area.

Structure Activity Relationship Sar Studies and Lead Optimization for N Phenylfuran 3 Carboxamide

Systematic Modification of the Furan (B31954) Ring for Activity Enhancement

The furan ring is a core component of the N-Phenylfuran-3-carboxamide scaffold, and its systematic modification has been a key strategy for enhancing biological activity. Studies have shown that substitutions at the 2- and 5-positions of the furan ring are often critical for the molecule's efficacy. orientjchem.org

In the context of antiviral research against the H5N1 influenza virus, SAR studies revealed that a 2,5-dimethyl-substituted furan moiety significantly influences anti-influenza activity. rsc.org Decreasing the lipophilicity by removing the methyl substituents on the furan ring resulted in lower potency. rsc.org This suggests that the size and electronic properties of substituents on the furan ring play a vital role in the interaction with the biological target.

Furthermore, the furan scaffold itself is recognized for its ability to act as a bioisostere for other aromatic systems, like the phenyl ring, offering a different hydrophilic-lipophilic balance which can be advantageous in drug design. orientjchem.orgresearchgate.net The planar nature of the furan ring and its electron-rich character, with electrophilic substitutions typically occurring at the 2-position, are key chemical properties that are exploited in the design of new analogues. orientjchem.org The ether oxygen within the ring can also act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. orientjchem.org

| Modification on Furan Ring | Observed Impact on Activity | Reference Compound Example |

| 2,5-dimethyl substitution | Significant influence on anti-influenza (H5N1) activity. | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide |

| Removal of methyl substituents | Inferior potency in cell-based assays. | Analogues of 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide lacking methyl groups. |

Impact of Substituents on the N-Phenyl Moiety on the Biological Profile

The N-phenyl moiety of this compound is another critical region for structural modification to modulate the biological profile of these compounds. The nature and position of substituents on this phenyl ring can dramatically affect potency, selectivity, and even the mechanism of action.

Research on furan-carboxamide derivatives as inhibitors of the H5N1 influenza virus has demonstrated the significant role of substituents on the phenyl ring. rsc.org It was observed that compounds with electron-withdrawing groups on the phenyl ring were generally more potent than those with electron-donating groups. rsc.org For instance, a 4-nitro group on the phenyl ring led to potent activity, while methyl and methoxyl groups at the same position resulted in inferior inhibitory activity. rsc.org The position of the substituent is also crucial; a nitro group at the 2-position of the phenyl ring resulted in a loss of inhibition. rsc.org

In a different context, studies on coumarin-3-carboxamide derivatives showed that the nature of the substituent on the N-phenyl ring influenced anticancer activity. Phenyl rings bearing fluorine atoms showed good potency, whereas those with 4-chloro and 4-bromo atoms had less activity. mdpi.com Electron-donating groups like methyl and methoxyl groups on the phenyl ring led to weak activity, suggesting that the size and electronic character of the substituent are key determinants of the biological response. mdpi.com

The hydrophobic and electron-donating nature of halogen substituents on the N-phenyl ring of benzofuran (B130515) derivatives has been noted to enhance cytotoxic properties. nih.gov The position of the halogen is also a critical factor, with maximum activity often observed when the halogen is at the para position of the N-phenyl ring. nih.gov

| Substituent on N-Phenyl Moiety | Position | Effect on Biological Activity | Compound Series |

| Nitro (-NO2) | 4-position | Potent anti-influenza (H5N1) activity | Furan-carboxamide derivatives |

| Nitro (-NO2) | 2-position | No inhibition observed | Furan-carboxamide derivatives |

| Methyl (-CH3) | 4-position | Inferior inhibitory activity | Furan-carboxamide derivatives |

| Methoxyl (-OCH3) | 4-position | Inferior inhibitory activity | Furan-carboxamide derivatives |

| Fluoro (-F) | para-position | Potent anticancer activity | Coumarin-3-carboxamide derivatives |

| Chloro (-Cl) | para-position | Less anticancer activity | Coumarin-3-carboxamide derivatives |

| Bromo (-Br) | para-position | Less anticancer activity | Coumarin-3-carboxamide derivatives |

Influence of the Carboxamide Linkage and Its Substituents on Target Affinity

The carboxamide group's ability to form hydrogen bonds is a key aspect of its function in molecular recognition at the active site of biological targets. The carbonyl and N-H groups can act as hydrogen bond acceptors and donors, respectively, contributing to the binding energy and stability of the ligand-receptor complex.

In the development of antitumor anthra[2,3-b]furan-3-carboxamides, the transformation of the carboxylic acid into various amides bearing cyclic diamine residues was a key synthetic step. reactionbiology.com This modification highlights the importance of the amide moiety in conferring the desired cytotoxic properties. The choice of the amine component in the carboxamide synthesis is critical, as it introduces new structural features and potential interaction points with the target. For instance, the introduction of a tertiary amino group in the side chain, such as N-methylpiperazine, was found to substantially decrease the antiproliferative potency. reactionbiology.com

Furthermore, in a series of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, the N-alkylation and N-arylation of the carboxamide were crucial for achieving high affinity at sigma receptors. nih.gov These modifications introduced a basic alkylamine moiety and an additional aromatic phenyl ring, which are key pharmacophoric features for sigma-1 receptor ligands. nih.gov

Comparative Analysis with Isomeric Furan-2-carboxamide Derivatives

The position of the carboxamide group on the furan ring, whether at the 2- or 3-position, can have a profound impact on the biological activity of the resulting compounds. This isomeric difference alters the geometry and electronic distribution of the molecule, which in turn affects how it interacts with its biological target.

A study on furan-2-carboxamides involved the bioisosteric replacement of a labile furanone ring with the more stable furan-2-carboxamide moiety to explore its influence on antibiofilm activity. nih.gov This design strategy highlights the importance of the core scaffold and the position of the carboxamide group in determining the biological properties. In this series, carbohydrazides and triazoles linked to the furan-2-carboxamide core showed significant antibiofilm activity. nih.gov

In contrast, research on furan-3-carboxamides has led to the discovery of compounds with significant in vitro antimicrobial activity. nih.gov The synthesis of these compounds involved the nucleophilic displacement of a trichloromethyl group or the corresponding carboxylic acid chloride with nitrogen-containing compounds, demonstrating a different synthetic approach and leading to a distinct set of biologically active molecules. nih.gov

While direct comparative studies between this compound and its exact N-Phenylfuran-2-carboxamide isomer are not extensively detailed in the provided context, the distinct biological activities reported for furan-2-carboxamides and furan-3-carboxamides underscore the importance of the carboxamide position. For example, in a series of thiophene-3-carboxamides, an analogue with the carboxamide at the 5-position was completely inactive, emphasizing the critical role of the substituent's position on the heterocyclic ring. nih.gov This principle likely extends to the furan carboxamide series, where the spatial arrangement of the key functional groups dictated by the substitution pattern on the furan ring is a major determinant of biological activity.

Design Strategies for Improved Potency and Selectivity

The quest for improved potency and selectivity in the this compound series involves a variety of rational design strategies. These approaches leverage an understanding of the SAR to make targeted modifications to the lead compound's structure.

One key strategy is the introduction of specific functional groups to enhance binding affinity and selectivity. For example, in the development of pyrazol-furan carboxamide analogues as Akt kinase inhibitors, a series of novel compounds were designed and synthesized, with most exhibiting moderate to excellent inhibitory activities. nih.gov This highlights a design approach focused on a specific biological target.

Another important strategy is scaffold hopping , where the core structure of a molecule is replaced with a different scaffold while retaining essential functionalities. This was successfully employed in the discovery of antitumor anthra[2,3-b]furan-3-carboxamides, where the core of a hit compound was replaced with an anthra[2,3-b]furan-5,10-dione scaffold. reactionbiology.comnih.gov This led to new compounds with improved properties.

Bioisosteric replacement is another widely used technique. This involves substituting a functional group with a chemically similar group to improve biological activity or pharmacokinetic properties. patsnap.com For instance, the furan ring itself can be considered a bioisostere of a phenyl ring, offering different electronic and steric properties. orientjchem.org

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are also pivotal in guiding the design of more potent and selective compounds. patsnap.com These methods help to predict how modifications to a lead compound will affect its interaction with the target, allowing for a more focused and efficient synthetic effort. patsnap.com

Rational Approach to Lead Optimization and Analogue Development

Lead optimization is an iterative process that aims to refine the properties of a lead compound to produce a viable drug candidate. patsnap.com This involves enhancing efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com For this compound derivatives, a rational approach to lead optimization and analogue development integrates SAR data with medicinal chemistry techniques and computational modeling.

The initial phase of lead optimization often involves a thorough analysis of the lead compound's structure-activity relationships. patsnap.com This helps to identify which parts of the molecule are essential for activity and which can be modified to improve its properties.

Subsequent analogue development focuses on systematic modifications of the lead structure. This can include:

Altering functional groups: To modify polarity, hydrogen bonding capacity, and metabolic stability. scribd.com

Introducing steric shields: To hinder metabolism at specific sites. scribd.com

Modifying the core scaffold: Through techniques like scaffold hopping to discover novel chemotypes with improved attributes. patsnap.com

The development of antitumor anthra[2,3-b]furan-3-carboxamides provides a clear example of a rational lead optimization process. Starting from a hit compound, a 'scaffold hopping' approach was used to design a new series of compounds with an alternative core structure. nih.gov This led to the discovery of a derivative with improved properties both in vitro and in vivo. nih.gov

The ultimate goal of lead optimization is to develop a preclinical candidate with a desirable balance of potency, selectivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. danaher.com

Emerging Research Directions and Future Perspectives for N Phenylfuran 3 Carboxamide

Exploration of Novel Biological Targets and Therapeutic Applications

The furan-3-carboxamide (B1318973) scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities. While much attention has been given to its role in the context of opioid receptor modulation, current research is expanding to identify novel biological targets and therapeutic applications.

One significant area of investigation is in oncology. Furan-containing compounds have demonstrated promising anticancer activity. mdpi.com For instance, certain furan-2-carboxamide molecules have exhibited potent antiproliferative effects against various cancer cell lines. mdpi.com The structural features of the N-Phenylfuran-3-carboxamide core can be systematically modified to optimize interactions with cancer-specific targets, such as tubulin or protein kinases, potentially leading to the development of novel chemotherapeutic agents. mdpi.com

In the realm of infectious diseases, furan (B31954) carboxamides are being explored as a new class of antimicrobial agents. A diversity-oriented synthesis approach has led to the discovery of furan-2-carboxamides with significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.govnih.gov Molecular docking studies suggest that these compounds may act by targeting LasR, a key protein in the bacterial quorum sensing system, thereby disrupting cell-to-cell communication and virulence factor production. researchgate.netnih.gov This represents a departure from traditional antibiotics and offers a strategy to combat antimicrobial resistance.

Beyond human health, this compound itself is known as the fungicide Methfuroxam, indicating its established application in agriculture for controlling plant diseases. researchgate.netgoogle.comgoogle.com This fungicidal activity opens avenues for developing new derivatives with enhanced potency or a broader spectrum of activity against other plant pathogens.

The table below summarizes some of the known and emerging biological targets for furan carboxamide derivatives.

| Compound Class | Biological Target | Potential Therapeutic Application |

| Fentanyl Analogues (e.g., 3-Furanylfentanyl) | Mu-opioid receptor | Analgesia (Research Context) regulations.govnih.govnih.gov |

| Furan-2-carboxamides | LasR (Quorum Sensing) | Anti-biofilm agent against P. aeruginosa researchgate.netnih.govnih.gov |

| Furan-based derivatives | Tubulin | Anticancer mdpi.com |

| This compound (Methfuroxam) | Fungal targets | Agriculture (Fungicide) researchgate.net |

This exploration into new biological space is critical for unlocking the full therapeutic potential of the this compound scaffold, moving beyond its well-documented effects on the central nervous system to address unmet needs in oncology, infectious diseases, and agriculture.

Integration of Advanced Synthetic Methodologies for Diversification

The exploration of novel biological activities is intrinsically linked to the ability to generate diverse chemical libraries. Advanced synthetic methodologies are crucial for efficiently creating analogues of this compound with varied substitution patterns and physicochemical properties.

Modern organic synthesis offers several powerful tools for this purpose:

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally diverse collections of molecules from a common starting material. For furan-carboxamides, DOS has been used to generate libraries for screening, leading to the identification of compounds with novel antibiofilm properties. researchgate.netnih.gov This approach allows for a broad exploration of the chemical space around the core scaffold.

Transition-Metal Catalysis: Catalytic methods provide efficient and selective routes to complex molecules. Palladium-catalyzed reactions, for example, have been employed in the multicomponent carbonylative synthesis of furan-based acetamides, demonstrating the power of this approach for building the core structure.

Mechanochemistry: As part of the push towards greener and more sustainable chemistry, mechanochemical methods like ball milling are being investigated. cardiff.ac.uk These solvent-free or low-solvent techniques can offer high yields and unique reactivity, providing an alternative to traditional solution-phase synthesis for producing furan carboxamides. cardiff.ac.uk

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy for modifying molecular scaffolds. The combination of 8-aminoquinoline-directed C–H arylation with transamidation chemistry has been shown to be a modular and efficient route to a diverse set of C3-substituted benzofuran-2-carboxamides, a strategy that could be adapted for furan-3-carboxamide derivatives. mdpi.com

The synthesis of the furan-3-carboxamide core itself relies on the availability of precursors like furan-3-carboxylic acid. The versatility of amide coupling protocols allows for the introduction of a wide range of amine-containing fragments, enabling systematic modification of the molecule to probe structure-activity relationships (SAR). The table below highlights some of the advanced synthetic methods being applied to this class of compounds.

| Synthetic Methodology | Description | Potential Advantage |

| Diversity-Oriented Synthesis | Creates a wide range of structurally different molecules from a common scaffold. researchgate.netnih.gov | Rapidly explores chemical space to find novel biological activities. researchgate.netnih.gov |

| Transition-Metal Catalysis | Uses metal catalysts (e.g., Palladium) to enable efficient bond formation. | High efficiency, selectivity, and atom economy. |

| Mechanochemistry (Ball Milling) | Uses mechanical force to induce chemical reactions, often without solvents. cardiff.ac.uk | Green chemistry, potentially improved yields and reactivity. cardiff.ac.uk |

| C-H Functionalization | Directly converts C-H bonds to C-C or C-heteroatom bonds. mdpi.com | High atom economy, allows for late-stage diversification. |

By integrating these advanced synthetic techniques, chemists can rapidly and efficiently generate novel this compound derivatives, providing a robust pipeline of compounds for biological screening and optimization.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Furan-3-carboxamides

Key applications include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which furan-3-carboxamide derivatives might be effective. nih.gov

Virtual Screening and Hit Identification: ML models can be trained on existing data to predict the biological activity of virtual compounds. nih.gov This allows for the rapid screening of massive virtual libraries of furan-3-carboxamide analogues to prioritize which compounds to synthesize and test, saving time and resources.

Predictive Modeling (ADME/Tox): A significant challenge in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. AI and ML models can predict these properties in silico, helping to identify candidates with favorable drug-like profiles early in the discovery process and reducing late-stage failures. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. taylorfrancis.com These models can be constrained to generate novel furan-3-carboxamide derivatives that are predicted to be active against a specific target and possess favorable ADME/Tox characteristics.

While computational methods like molecular docking have already been used to propose binding modes for furan-2-carboxamides at the LasR protein, integrating ML can enhance the accuracy of these predictions and provide deeper insights into the molecular interactions driving biological activity. researchgate.netnih.gov The synergy between computational predictions and experimental validation creates a powerful feedback loop that can dramatically streamline the drug discovery pipeline for this promising class of compounds.

Development of this compound as Molecular Probes for Biological Systems

Beyond their direct therapeutic potential, molecules with specific biological activities can be developed into molecular probes—powerful tools for studying biological systems. The furan moiety within this compound offers a chemical handle for such development.

Recent research has demonstrated the creation of chemical probes designed to covalently bind to furan-containing natural products. beilstein-journals.orgnih.gov This strategy utilizes a Diels-Alder cycloaddition reaction, where a dienophile-containing probe reacts specifically with the furan ring under mild conditions. beilstein-journals.orgnih.gov These probes are typically designed with two key features:

A Mass Tag: An element with a distinct isotopic pattern, such as bromine, that allows for easy identification of the probe-target adduct by mass spectrometry (MS). beilstein-journals.org

A UV Tag: A chromophore that facilitates detection using UV-Vis spectroscopy, often employed in liquid chromatography (LC-MS). beilstein-journals.org

By adapting this methodology, this compound derivatives could be used in two primary ways. First, if a derivative shows high affinity and selectivity for a particular biological target (e.g., an enzyme or receptor), it could be modified with a reactive group and a reporter tag to create a probe for activity-based protein profiling (ABPP). This would allow for the identification and quantification of the target protein in complex biological samples.

Second, the furan ring itself can be the target of a probe. A probe designed to react with the furan moiety could be used to identify and isolate this compound or its metabolites from complex mixtures like cell supernatants, aiding in mechanism-of-action and metabolism studies. beilstein-journals.orgnih.gov The development of such molecular tools is a burgeoning research direction that would not only advance our understanding of the biological roles of furan-3-carboxamides but also provide valuable reagents for the broader chemical biology community.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-Phenylfuran-3-carboxamide derivatives?

- Methodological Answer : The Feist-Benary cyclization is a key synthetic route for furan-containing carboxamides. For example, 2-(2-phenylvinyl)furan-3-carboxamide derivatives can be synthesized via reaction of lithiated intermediates with aldehydes under controlled conditions (e.g., nBuLi, THF, -78°C). Yields and stereoselectivity (E/Z ratios >98:2) depend on reaction time and electrophile choice .

- Table: Representative Reaction Conditions

| Substrate | Reagent | Solvent | Temp. | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 3g | Benzaldehyde | THF | -78°C | 60 | >98:2 |

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Multi-modal spectroscopic analysis is critical:

- 1H/13C NMR : Aromatic protons in furan rings typically resonate at δ 6.5–7.5 ppm, while carboxamide NH signals appear at δ 8.0–9.0 ppm. Coupling constants (J = 12–16 Hz) help confirm vinyl group geometry .

- HRMS : Exact mass analysis (e.g., EI at 70 eV) confirms molecular formulas (e.g., C13H10ClNO, Mr = 231.67) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) resolve bond angles and torsional strain .

Q. What safety and regulatory considerations apply to this compound?

- Methodological Answer : 3-Furanyl fentanyl (a structural analog) is a Schedule I controlled substance in many jurisdictions. Researchers must comply with DEA licensing for synthesis/handling. Key identifiers include CAS 9860 (UN) and controlled substance codes .

Advanced Research Questions

Q. How can positional isomers of this compound (e.g., 2- vs. 3-furanyl substitution) be differentiated analytically?

- Methodological Answer :

- LC-HRMS/MS : Fragmentation patterns differ; 3-furanyl derivatives show distinct product ions (e.g., m/z 105 vs. 95 for 2-furanyl).

- NMR NOE experiments : Spatial proximity of protons in the furan ring distinguishes substitution sites.

- Reference standards : Co-injection with authenticated isomers resolves chromatographic retention time ambiguities .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases) to measure IC50 values.

- Receptor binding studies : Radioligand displacement assays (e.g., µ-opioid receptor for fentanyl analogs) quantify affinity (Ki).

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with target proteins .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., DFT at B3LYP/6-311+G(d,p)).

- Crystallographic refinement : Resolve disorder or thermal motion artifacts in X-ray data (R-factor <5%).

- Dynamic NMR : Variable-temperature studies detect conformational equilibria affecting spectral assignments .

Q. What methodologies are used for ecotoxicological profiling of this compound intermediates?

- Methodological Answer :

- OECD 301 biodegradation tests : Measure BOD/COD ratios to assess environmental persistence.

- Daphnia magna acute toxicity : 48-hr EC50 values inform aquatic hazard classification.

- QSAR models : Predict bioaccumulation potential (log Kow) using fragment-based algorithms .

Q. How can crystallography optimize the design of this compound derivatives for material science applications?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) driving crystal packing.